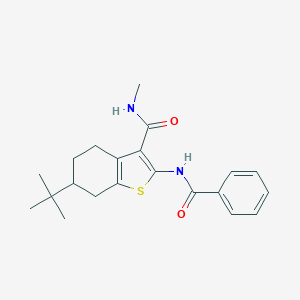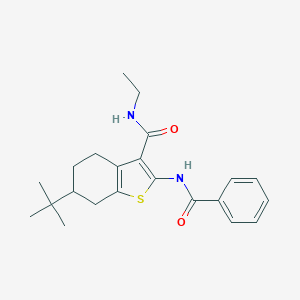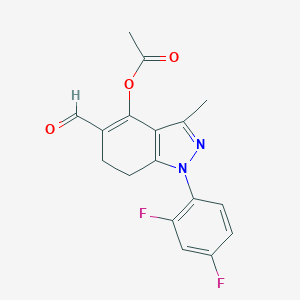
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine-2,5-dione derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione is not fully understood. However, studies have suggested that the compound exerts its therapeutic effects through various pathways, including the inhibition of oxidative stress, the modulation of immune responses, and the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione in lab experiments include its high purity and stability, as well as its potential therapeutic applications. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione. These include further studies on its potential use in the treatment of cancer, inflammation, and neurological disorders. There is also a need for studies to investigate the safety and potential side effects of this compound in humans. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione involves the reaction of 6-methyl-3,4-dihydro-2H-pyrrole-2,5-dione with thiosemicarbazide and triethylorthoformate in the presence of acetic acid. The reaction yields the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C8H8N4O3S |
|---|---|
Peso molecular |
240.24 g/mol |
Nombre IUPAC |
1-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N4O3S/c1-4-7(15)12(8(16)10-9-4)11-5(13)2-3-6(11)14/h2-3H2,1H3,(H,10,16) |
Clave InChI |
WHEBMNKLEPVZMG-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=S)N(C1=O)N2C(=O)CCC2=O |
SMILES canónico |
CC1=NNC(=S)N(C1=O)N2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)

![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)

![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)

![4-chloro-1-(2,4-difluorophenyl)-3-methyl-6,7-dihydro-1H-indazole-5-carbaldehyde [3,5-bis(trifluoromethyl)phenyl]hydrazone](/img/structure/B289452.png)
![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)